2,5-DIMETHYL-N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-3-CARBOXAMIDE HYDROCHLORIDE
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Overview
Description
2,5-DIMETHYL-N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-3-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that features a furan ring, a thiophene ring, and a piperazine moiety
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, leading to a range of biological effects.
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been found to affect a variety of pathways, often leading to downstream effects such as anti-inflammatory, antimicrobial, and anticancer activities .
Result of Action
Thiophene derivatives have been found to have a variety of effects at the molecular and cellular level, often leading to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-3-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized via a base-promoted domino reaction of β-keto compounds with vinyl dichlorides.
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through condensation reactions such as the Gewald reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling Reactions: The final compound is formed by coupling the furan and thiophene rings with a piperazine moiety using reagents like phosphorus pentasulfide (P4S10) and other sulfurizing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-DIMETHYL-N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-3-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
2,5-DIMETHYL-N-{2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-3-CARBOXAMIDE HYDROCHLORIDE is unique due to its combination of a furan ring, a thiophene ring, and a piperazine moiety, which provides a distinct set of chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]furan-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S.ClH/c1-13-12-15(14(2)24-13)17(22)19-5-6-20-7-9-21(10-8-20)18(23)16-4-3-11-25-16;/h3-4,11-12H,5-10H2,1-2H3,(H,19,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCHHNJBEJXNTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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